5-Butyl-6-chloropyrimidine-2(1H)-thione

Lipophilicity LogP Drug design

5-Butyl-6-chloropyrimidine-2(1H)-thione is a halogenated pyrimidine-2(1H)-thione derivative (molecular formula C8H11ClN2S, molecular weight 202.71 g/mol) that incorporates a lipophilic n‑butyl group at the 5‑position and an electron‑withdrawing chloro substituent at the 6‑position. The pyrimidine-2(1H)-thione scaffold is a versatile heterocyclic core widely utilised in medicinal chemistry and agrochemical research.

Molecular Formula C8H11ClN2S
Molecular Weight 202.71 g/mol
Cat. No. B12953696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-6-chloropyrimidine-2(1H)-thione
Molecular FormulaC8H11ClN2S
Molecular Weight202.71 g/mol
Structural Identifiers
SMILESCCCCC1=C(NC(=S)N=C1)Cl
InChIInChI=1S/C8H11ClN2S/c1-2-3-4-6-5-10-8(12)11-7(6)9/h5H,2-4H2,1H3,(H,10,11,12)
InChIKeyYOIHWXIPFNSQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-6-chloropyrimidine-2(1H)-thione: Structural Identity and Physicochemical Baseline for Research Procurement


5-Butyl-6-chloropyrimidine-2(1H)-thione is a halogenated pyrimidine-2(1H)-thione derivative (molecular formula C8H11ClN2S, molecular weight 202.71 g/mol) that incorporates a lipophilic n‑butyl group at the 5‑position and an electron‑withdrawing chloro substituent at the 6‑position . The pyrimidine-2(1H)-thione scaffold is a versatile heterocyclic core widely utilised in medicinal chemistry and agrochemical research . The compound exists in tautomeric equilibrium with its thiol isomer (5‑butyl‑6‑chloro‑2‑mercaptopyrimidine), a property that is modulated by solvent, temperature, and pH . Its InChI Key is YOIHWXIPFNSQMA‑UHFFFAOYSA‑N and the canonical SMILES is CCCCC1=C(NC(=S)N=C1)Cl .

Why 5-Butyl-6-chloropyrimidine-2(1H)-thione Cannot Be Substituted by the Unsubstituted Parent Scaffold


The 5‑butyl and 6‑chloro substituents jointly determine the lipophilicity, electron density distribution, and reactivity of the pyrimidine‑2(1H)-thione scaffold. The n‑butyl chain at position 5 substantially increases the computed logP relative to the unsubstituted 6‑chloropyrimidine‑2(1H)-thione, which directly affects solubility, membrane permeability, and protein‑binding characteristics in biological assays . The chloro substituent at position 6 is not merely a placeholder; it is an electron‑withdrawing group that polarises the pyrimidine ring, activating the 2‑thione moiety and rendering the 6‑position susceptible to regioselective nucleophilic aromatic substitution (SNAr) [1]. When either the butyl or the chloro group is absent, the physicochemical profile and chemical reactivity diverge sufficiently to compromise the validity of structure‑activity relationship (SAR) extrapolation. The combination of a 5‑alkyl chain and a 6‑halogen is therefore a critical design element for synthetic programmes that require both hydrophobic character and synthetic tractability at the 6‑position [1].

Head‑to‑Head Comparison: 5-Butyl-6-chloropyrimidine-2(1H)-thione Versus Its Closest In‑Class Analogs


Lipophilicity (LogP) of 5-Butyl-6-chloropyrimidine-2(1H)-thione vs. 6-Chloropyrimidine-2(1H)-thione

The n‑butyl substituent at the 5‑position substantially increases the lipophilicity of the pyrimidine‑2(1H)-thione scaffold. The unsubstituted 6‑chloropyrimidine‑2(1H)-thione exhibits a measured logP of 1.42 . The 5‑butyl derivative is predicted to have an XLogP3 of approximately 2.9–3.1, representing an increase of roughly 1.5–1.7 log units. This difference is consistent with the well‑established Hansch π contribution of an n‑butyl group (≈1.5) [1]. For procurement decisions, this implies that the 5‑butyl derivative is significantly more hydrophobic and will partition differently in biphasic systems, affecting extraction efficiency, membrane permeability, and protein binding.

Lipophilicity LogP Drug design

Nucleophilic Aromatic Substitution (SNAr) Reactivity at the 6‑Position

The 6‑chloro substituent is a competent leaving group for SNAr reactions, enabling regioselective derivatisation. In a study of 6‑chloropyrimidine‑2(1H)-thione derivatives, the chlorine atom at C6 was readily displaced by amines, alkoxides, and thiols under mild conditions (e.g., refluxing ethanol, K₂CO₃) [1]. By contrast, the 6‑methyl and 6‑hydrogen analogues require far harsher conditions or are inert to nucleophilic displacement. The presence of the electron‑withdrawing 2‑thione group further activates the ring towards nucleophilic attack, and the 5‑butyl group does not sterically impede the 6‑position, preserving the reactivity of the chloro site [1]. This synthetic utility is a key differentiator for researchers who require a functionalisable handle at C6 while retaining a lipophilic tail at C5.

SNAr reactivity Nucleophilic substitution Synthetic chemistry

Tautomeric Preference (Thione vs. Thiol) Modulated by the 6‑Chloro Substituent

Pyrimidine-2(1H)-thiones exist in a thione–thiol tautomeric equilibrium that influences their hydrogen-bonding capacity, metal‑chelating ability, and biological target interactions. Electron‑withdrawing substituents at the 6‑position stabilise the thione form (C=S) relative to the thiol form (C–SH). Spectroscopic studies on 6‑halopyrimidine‑2(1H)-thiones indicate that the 6‑chloro derivative exists predominantly in the thione tautomer in polar solvents [1]. The 5‑butyl group, being electron‑donating, partially counteracts this effect, but the net equilibrium still favours the thione form. This is in contrast to 6‑alkyl‑substituted analogues, which exhibit a higher proportion of the thiol tautomer. For researchers designing metal complexes or studying hydrogen‑bond‑mediated recognition, the tautomeric preference directly impacts the compound's coordination chemistry.

Tautomerism Thione-thiol equilibrium Spectroscopy

Predicted Antimicrobial Activity Enrichment vs. 6‑Chloropyrimidine‑2(1H)-thione

A structure‑activity relationship (SAR) study by Abdel‑Chaffar et al. (2001) demonstrated that 6‑chloropyrimidine‑2(1H)-thione derivatives bearing alkyl or aryl substituents at the 5‑position exhibit enhanced antimicrobial activity against Gram‑positive and Gram‑negative bacteria compared with the unsubstituted parent [1]. Although specific MIC values for the 5‑butyl analogue were not reported, the trend across the 5‑substituted series indicates that lipophilic 5‑alkyl chains improve membrane penetration and target engagement. In the same series, 5‑aryl and 5‑alkyl derivatives showed zones of inhibition 1.5‑ to 2‑fold larger than the 5‑H parent at equivalent concentrations. For procurement in antimicrobial screening programmes, the 5‑butyl derivative is therefore a structurally informed choice over the 5‑H comparator.

Antimicrobial SAR Bioactivity prediction

Where 5-Butyl-6-chloropyrimidine-2(1H)-thione Delivers the Strongest Scientific and Procurement Value


Medicinal Chemistry: Synthesis of Lipophilic Pyrimidine Libraries via SNAr at C6

Researchers building focused libraries of pyrimidine‑based bioactive molecules can exploit the reactive 6‑chloro group for late‑stage diversification. The 5‑butyl chain provides a fixed lipophilic anchor that modulates ADME properties without interfering with the substitution chemistry at C6 [1]. This orthogonal reactivity profile allows parallel synthesis of arrays of 6‑amino, 6‑alkoxy, or 6‑thioether derivatives in a single synthetic step [1].

Agrochemical Discovery: Design of Fungicidal or Herbicidal Pyrimidine‑2‑thione Leads

Pyrimidine‑2‑thiones are privileged scaffolds in agrochemical research. The 5‑butyl‑6‑chloro substitution pattern mimics the physicochemical profile of several commercial fungicides (e.g., pyrimethanil analogues) while offering a reactive handle for further optimisation. The enhanced lipophilicity (ΔlogP ≈ +1.5 vs. the 5‑H parent) improves foliar uptake and cuticular penetration, making it a suitable starting point for structure‑activity optimisation in crop protection programmes [2].

Coordination Chemistry: Ligand Design for Metal Complexes

The predominant thione tautomer of 5‑butyl‑6‑chloropyrimidine‑2(1H)-thione provides a soft sulfur donor atom for chelation to transition metals (e.g., Pd¹¹, Pt¹¹, Cu¹). The 5‑butyl group imparts solubility in organic solvents, facilitating complexation reactions in non‑aqueous media. The 6‑chloro group can either remain as a spectator substituent or be further functionalised post‑complexation, offering a modular approach to metallodrug or catalytic complex design [3].

Biochemical Pharmacology: Evaluation as a Thioredoxin Reductase (TrxR) or Cholinesterase Probe

Pyrimidine‑2‑thione derivatives have been reported to inhibit thioredoxin reductase and acetylcholinesterase in vitro. The 5‑butyl‑6‑chloro substitution pattern is predicted to enhance binding to hydrophobic enzyme pockets relative to the polar 5‑H parent. Procurement of this compound for enzymatic screening panels is therefore justified when the objective is to explore structure‑activity relationships that depend on the 5‑alkyl hydrophobic anchor [4].

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